molecular formula C10H16N2O4 B13634149 3-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)-2-methylpropanoic acid

3-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)-2-methylpropanoic acid

Cat. No.: B13634149
M. Wt: 228.24 g/mol
InChI Key: MCGPBHLUWXNCLU-UHFFFAOYSA-N
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Description

3-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)-2-methylpropanoic acid is a complex organic compound with a unique structure that includes a pyrrolidinone ring and an ethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)-2-methylpropanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of a pyrrolidinone derivative with an ethylamine derivative under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)-2-methylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-Dioxopyrrolidin-1-yl)-2-(methylamino)-2-methylpropanoic acid
  • 3-(2,5-Dioxopyrrolidin-1-yl)-2-(propylamino)-2-methylpropanoic acid
  • 3-(2,5-Dioxopyrrolidin-1-yl)-2-(butylamino)-2-methylpropanoic acid

Uniqueness

3-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)-2-methylpropanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ethylamino group, in particular, may confer unique reactivity and interaction with biological targets compared to similar compounds with different alkyl groups.

Properties

Molecular Formula

C10H16N2O4

Molecular Weight

228.24 g/mol

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-2-(ethylamino)-2-methylpropanoic acid

InChI

InChI=1S/C10H16N2O4/c1-3-11-10(2,9(15)16)6-12-7(13)4-5-8(12)14/h11H,3-6H2,1-2H3,(H,15,16)

InChI Key

MCGPBHLUWXNCLU-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)(CN1C(=O)CCC1=O)C(=O)O

Origin of Product

United States

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